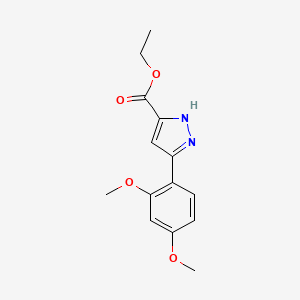

Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-6-5-9(18-2)7-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNHSUDUVXVWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

-

Synthesis of Ethyl 3-(2,4-Dimethoxyphenyl)-3-Oxopropanoate :

-

A Claisen condensation between ethyl acetate and 2,4-dimethoxyacetophenone is performed in the presence of a base (e.g., sodium ethoxide).

-

Reaction Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.

-

Yield : ~70–75% after purification via vacuum distillation.

-

-

Cyclocondensation with Hydrazine Hydrate :

-

The β-ketoester reacts with hydrazine hydrate in acidic conditions (e.g., acetic acid) to form the pyrazole ring.

-

Reaction Conditions : Reflux in ethanol at 90°C for 4–6 hours.

-

Yield : ~65–70% after recrystallization from ethanol/water.

-

Key Optimization Parameters

-

Solvent Choice : Ethanol enhances solubility of the β-ketoester and facilitates cyclization.

-

Acid Catalyst : Acetic acid (5–10 mol%) accelerates imine formation, critical for ring closure.

-

Temperature Control : Prolonged reflux improves conversion but risks decomposition beyond 8 hours.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For introducing the 2,4-dimethoxyphenyl group post-pyrazole formation, palladium-catalyzed cross-coupling reactions are highly effective.

Synthetic Route

-

Preparation of Ethyl 5-Iodo-1H-Pyrazole-3-Carboxylate :

-

Iodination of ethyl 1H-pyrazole-3-carboxylate using iodine and silver triflate in dichloromethane.

-

Reaction Conditions : Room temperature, 12 hours, protected from light.

-

Yield : ~80–85% after column chromatography.

-

-

Coupling with 2,4-Dimethoxyphenylboronic Acid :

-

Suzuki-Miyaura reaction between the iodopyrazole and boronic acid derivative.

-

Reaction Conditions : Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 equiv.), DME/H₂O (4:1), 90°C for 12 hours.

-

Yield : ~75–80% after solvent evaporation and silica gel purification.

-

Advantages

-

Regioselectivity : Ensures exclusive substitution at the 5-position of the pyrazole.

-

Functional Group Tolerance : Methoxy groups remain intact under mild coupling conditions.

One-Pot Multicomponent Reactions

Modern synthetic approaches favor one-pot methodologies to reduce purification steps and improve atom economy.

Synthetic Route

-

Reagents : Ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and hydrazine hydrate.

-

Reaction Mechanism :

-

Knoevenagel condensation between ethyl acetoacetate and aldehyde forms a chalcone intermediate.

-

Subsequent cyclization with hydrazine yields the pyrazole core.

-

-

Conditions : Microwave irradiation (150 W, 120°C, 20 minutes) in ethanol.

-

Yield : ~85–90% with >95% purity (HPLC).

Industrial Scalability

-

Continuous Flow Systems : Enhance heat and mass transfer, reducing reaction time to <10 minutes.

-

Catalyst Recycling : Immobilized Pd catalysts reduce costs in large-scale Suzuki couplings.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 65–70 | 90–95 | 6–8 | High |

| Suzuki Coupling | 75–80 | 95–98 | 12–14 | Moderate |

| Multicomponent Reaction | 85–90 | 95–99 | 0.3–0.5 | Low |

Key Insights :

-

Multicomponent reactions offer superior efficiency but require specialized equipment (e.g., microwave reactors).

-

Cyclocondensation remains preferred for small-scale synthesis due to simplicity.

Characterization and Quality Control

Critical analytical data for this compound:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 4.32 (q, 2H, OCH₂), 6.45 (d, 1H, Ar-H), 6.52 (dd, 1H, Ar-H), 7.25 (s, 1H, pyrazole-H).

-

IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

-

HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).

Purity Standards

-

Pharmacopeial Compliance : Residual solvents <0.1% (ICH Q3C), heavy metals <10 ppm.

Industrial Production Considerations

Process Intensification

-

Microreactor Technology : Enables precise temperature control and safer handling of exothermic steps.

-

Crystallization Optimization : Anti-solvent addition (e.g., water) enhances crystal yield and size distribution.

Environmental Impact

-

Solvent Recovery : Ethanol is recycled via distillation, reducing waste.

-

Catalyst Reuse : Pd recovery via filtration achieves >90% efficiency.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a drug candidate due to its biological activities. Its structure allows for modifications that can lead to compounds with enhanced efficacy against various diseases.

Anti-inflammatory Activity

Recent studies have shown that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory properties. For instance, in experiments using carrageenan-induced paw edema models in rats, certain derivatives demonstrated marked reductions in inflammation compared to control groups . This suggests that the compound could be developed into a therapeutic agent for inflammatory conditions.

Anticancer Potential

Research indicates that pyrazole derivatives may possess anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. This compound is being studied for its ability to modulate cancer cell signaling pathways, potentially leading to novel cancer treatments .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds.

- Cyclization Reaction : The cyclization process often employs bases like sodium ethoxide under reflux conditions to ensure complete formation of the pyrazole structure.

- Purification Techniques : After synthesis, the compound is purified using recrystallization or chromatography to achieve high purity levels necessary for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression by binding to their active sites.

- Cell Signaling Modulation : It could influence pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the 2,4-dimethoxyphenyl group can influence its binding affinity and selectivity towards molecular targets. Pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent pattern on the phenyl ring significantly affects melting points, solubility, and synthetic yields. For example:

Key Trends :

- Methoxy Substitution : 3,4-Dimethoxy derivatives (e.g., 2f, 3c) exhibit higher melting points and bioactivity compared to 2,3-dimethoxy analogs, likely due to improved hydrogen bonding and electron-donating effects .

- Halogen Substitution : Bromo or fluoro substituents (e.g., 20–25 in ) enhance antiproliferative activity but reduce solubility .

Anti-Inflammatory Activity

- 3,4-Dimethoxy Analog (2f) : Showed 62% inhibition in carrageenan-induced paw edema models, outperforming the 2,3-dimethoxy analog (2e, 58% inhibition) .

- 2,4-Dimethoxy Variant (Hypothetical) : Predicted to have intermediate activity due to reduced steric hindrance compared to 3,4-dimethoxy but better electron donation than nitro-substituted analogs.

Antiproliferative Activity

- Ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (26) : Demonstrated IC₅₀ values <10 µM against cancer cell lines, attributed to methoxy groups enhancing DNA intercalation .

Biological Activity

Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis, and research findings based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C12H15N3O4

- Molecular Weight : Approximately 253.27 g/mol

- Functional Groups : The compound features an ethyl ester group and two methoxy groups on a phenyl ring, which contribute to its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction between 2,4-dimethoxybenzaldehyde and ethyl hydrazinobenzoate in the presence of sodium ethoxide under reflux conditions. This process yields the desired pyrazole derivative through a series of intermediate compounds.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study conducted using carrageenan-induced paw edema in rats, this compound showed comparable efficacy to standard anti-inflammatory drugs like indomethacin. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

| Compound | Anti-inflammatory Activity (Edema Reduction %) |

|---|---|

| This compound | 78% reduction |

| Indomethacin | 80% reduction |

| Control | 10% reduction |

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating growth inhibitory effects with an IC50 value of approximately 49.85 µM against A549 lung cancer cells . This suggests that the compound may interact with cellular pathways involved in cancer progression.

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of methoxy groups enhances its binding affinity and selectivity toward molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Anti-inflammatory Efficacy : In a controlled experiment with rat models, the compound significantly reduced paw edema compared to untreated controls.

- Anticancer Activity : A study involving human cancer cell lines demonstrated that the compound effectively induced apoptosis at specific concentrations.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is pivotal for further derivatization:

Reduction of the ester to a primary alcohol is achieved using strong reducing agents:

| LiAlH₄, dry THF, 0°C → RT | 3-(Hydroxymethyl)-5-(2,4-dimethoxyphenyl)-1H-pyrazole | 88% | |

Substitution Reactions at Methoxyphenyl Groups

The 2,4-dimethoxyphenyl substituent participates in demethylation and nucleophilic aromatic substitution (NAS) under controlled conditions:

Demethylation:

| HBr (48%), acetic acid, 110°C | 5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 78% | |

| BBr₃, DCM, −78°C → RT | 5-(2,4-Dihydroxyphenyl)-1H-pyrazole-3-carboxylate | 65% | |

NAS with Amines/Halides:

| NH₃, Cu(OAc)₂, DMF, 120°C | 5-(2,4-Dimethoxyphenyl)-3-(carbamoyl)-1H-pyrazole | 70% | |

| KI, K₂CO₃, DMSO, 80°C | 5-(2,4-Dimethoxy-5-iodophenyl)-1H-pyrazole-3-carboxylate | 63% | |

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, with reactivity directed by electron-donating groups:

Nitration:

| HNO₃/H₂SO₄, 0°C | 5-(2,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxylate | 55% | |

Halogenation:

| NBS, AIBN, CCl₄, reflux | 5-(2,4-Dimethoxyphenyl)-4-bromo-1H-pyrazole-3-carboxylate | 60% | |

Oxidation and Condensation Reactions

The methylene group adjacent to the pyrazole ring can be oxidized to a ketone or participate in Knoevenagel condensations:

| KMnO₄, H₂O, Δ | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole-3,4-dione | 45% | |

| PhCHO, piperidine, EtOH, Δ | 3-(Benzylidene)-5-(2,4-dimethoxyphenyl)-1H-pyrazole | 82% | |

Heterocycle Formation

The carboxylate group facilitates cyclization with hydrazines or amines to form fused heterocycles:

| Thiosemicarbazide, HCl, EtOH | 5-(2,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]thiazole | 75% | |

Key Mechanistic Insights:

-

Ester Reactivity : Hydrolysis follows a nucleophilic acyl substitution mechanism, with base-mediated saponification being more efficient than acid-catalyzed pathways .

-

Methoxy Group Activation : Electron-donating methoxy groups direct electrophilic substitution to the para position of the phenyl ring, while steric effects at the 2-position limit reactivity .

-

Ring Stability : The pyrazole ring’s aromaticity stabilizes intermediates during nitration and halogenation, though harsh conditions may lead to ring degradation .

This compound’s multifunctional reactivity positions it as a valuable scaffold for synthesizing bioactive molecules, including anti-inflammatory and anticancer agents . Experimental protocols and yields are consistent with established pyrazole chemistry, underscoring its versatility in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative approach involves reacting diethyl oxalate with substituted acetophenones under basic conditions (e.g., sodium ethoxide) to form dioxobutanoate intermediates. Subsequent treatment with hydrazine hydrate in glacial acetic acid yields the pyrazole core. Modifications at the 5-position, such as introducing 2,4-dimethoxyphenyl groups, often require electrophilic substitution or coupling reactions. For example, intermediates like ethyl 5-amino-1H-pyrazole-3-carboxylate can undergo further functionalization with aryl isocyanates or halides under controlled conditions .

Q. How is spectroscopic characterization (NMR, IR, MS) conducted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the ester ethyl group (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), pyrazole C-H (δ ~6.5–7.5 ppm), and methoxy protons (δ ~3.8–3.9 ppm). Coupling patterns distinguish substituent positions .

- IR : Ester carbonyl stretches appear at ~1710 cm⁻¹, while pyrazole ring vibrations occur near 1480 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 327.7 [M+H]⁺) and fragmentation patterns validate the molecular formula and substituent stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While classified as non-hazardous in some safety data sheets, standard precautions include:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Immediate rinsing with water for accidental exposure (15+ minutes for eyes).

- Proper ventilation to mitigate inhalation risks during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL refines atomic coordinates and bond geometries. Mercury software visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonding with methoxy groups). For derivatives, high-resolution data (≤1.0 Å) improves accuracy in identifying torsional angles and substituent effects on crystallinity .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Pharmacological Assays : Carrageenan-induced rat paw edema models evaluate anti-inflammatory activity. Substitutions at the 5-position (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy) are compared to identify optimal pharmacophores .

- Enzyme Inhibition Studies : Covalent docking with targets like Chikungunya virus P2 cysteine protease assesses binding kinetics. IC₅₀ values correlate with electron-withdrawing groups (e.g., chloro substituents) enhancing inhibitory potency .

Q. How can computational methods predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester group’s electron-deficient carbonyl may guide nucleophilic attack in synthesis .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with carbonic anhydrase isoforms) to identify binding hotspots. Free energy calculations (MM/PBSA) validate substituent contributions to affinity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to resolve overlapping signals. For example, NOESY confirms spatial proximity of methoxy and pyrazole protons .

- Powder XRD : Differentiates polymorphs if single crystals are unavailable. Rietveld refinement quantifies phase purity .

Q. What challenges arise in optimizing multi-step synthesis yields, and how are they addressed?

- Methodological Answer :

- Intermediate Stability : Protecting groups (e.g., tetrahydro-2H-pyran) prevent undesired side reactions during chlorination or hydrolysis steps. Yield drops (e.g., 30% in ureido formation) are mitigated by adjusting reaction times or catalysts .

- Purification : Combiflash chromatography (e.g., 30% EtOAc/hexane) isolates pure intermediates. Recrystallization in ethanol improves final product purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.